molecular formula C8H5ClF2O2 B15296719 3-(Chlorodifluoromethyl)benzoic acid CAS No. 2919947-02-5

3-(Chlorodifluoromethyl)benzoic acid

Cat. No.: B15296719
CAS No.: 2919947-02-5
M. Wt: 206.57 g/mol
InChI Key: XZTJDKXKFGNLSJ-UHFFFAOYSA-N
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Description

3-(Chlorodifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF2O2 It is a derivative of benzoic acid, where the hydrogen atom in the meta position is replaced by a chlorodifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chlorodifluoromethyl)benzoic acid typically involves the introduction of the chlorodifluoromethyl group into the benzoic acid structure. One common method is the electrophilic aromatic substitution reaction, where benzoic acid is treated with chlorodifluoromethane in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective substitution at the meta position.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Chlorodifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorodifluoromethyl group to other functional groups, such as methyl or methylene groups.

    Substitution: The chlorodifluoromethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or electrophiles like bromine (Br2) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl-substituted benzoic acids.

Scientific Research Applications

3-(Chlorodifluoromethyl)benzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving benzoic acid derivatives.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 3-(Chlorodifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chlorodifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

    3-(Trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of chlorodifluoromethyl.

    3-(Chloromethyl)benzoic acid: Contains a chloromethyl group instead of chlorodifluoromethyl.

    3-(Fluoromethyl)benzoic acid: Features a fluoromethyl group in place of chlorodifluoromethyl.

Uniqueness: 3-(Chlorodifluoromethyl)benzoic acid is unique due to the presence of both chlorine and fluorine atoms in the substituent group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2919947-02-5

Molecular Formula

C8H5ClF2O2

Molecular Weight

206.57 g/mol

IUPAC Name

3-[chloro(difluoro)methyl]benzoic acid

InChI

InChI=1S/C8H5ClF2O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)

InChI Key

XZTJDKXKFGNLSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)Cl)C(=O)O

Origin of Product

United States

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